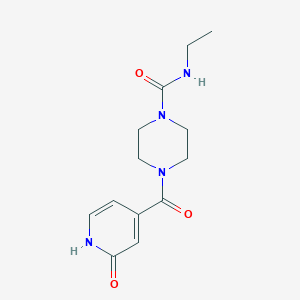![molecular formula C14H19N3O2 B6629299 4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)
4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OPC-31260, and it has been found to have several advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, it has been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the reduction of inflammation, the inhibition of tumor growth, and the modulation of gene expression. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one in lab experiments include its anti-inflammatory, anti-tumor, and anti-viral properties, as well as its potential use in the treatment of neurological disorders. Its limitations include its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of viral infections such as COVID-19. Additionally, further research is needed to optimize its synthesis method and to improve its solubility and bioavailability.
合成法
The synthesis method of 4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one involves the reaction of 2-amino-3-cyanopyridine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction takes place in an alcohol solvent such as methanol or ethanol. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13-9-11(4-5-15-13)14(19)17-8-7-16-6-2-1-3-12(16)10-17/h4-5,9,12H,1-3,6-8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLYTLPUOGELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCN(CC2C1)C(=O)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrole-3-carbonitrile](/img/structure/B6629235.png)

![5-bromo-4-methoxy-N-[(4-methylmorpholin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6629244.png)

![5-bromo-2-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]thiophene-3-sulfonamide](/img/structure/B6629251.png)



![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)

![N-[(3-chlorophenyl)methyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629289.png)
